molecular formula C8H8Cl2O B143686 2-(3,4-Dichlorophenyl)ethanol CAS No. 35364-79-5

2-(3,4-Dichlorophenyl)ethanol

Cat. No.: B143686
CAS No.: 35364-79-5
M. Wt: 191.05 g/mol
InChI Key: GITOMJDYNUMCOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dichlorophenyl)ethanol can be synthesized through various methods. One common synthetic route involves the reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone using a ketoreductase enzyme from Scheffersomyces stipitis . This method yields ®-2-chloro-1-(3,4-dichlorophenyl)ethanol with high enantioselectivity and purity .

Industrial Production Methods

In industrial settings, this compound is produced using chemical reduction methods. The reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone can be achieved using sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions . These methods are scalable and provide high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 2-(3,4-Dichlorophenyl)acetaldehyde, 2-(3,4-Dichlorophenyl)acetic acid.

    Reduction: 2-(3,4-Dichlorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITOMJDYNUMCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288379
Record name 2-(3,4-Dichlorophenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35364-79-5
Record name 35364-79-5
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Record name 2-(3,4-Dichlorophenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35364-79-5
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Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (LAH) (0.57 g, 0.015 mol) were dissolved in tetrahydrofuran (30 ml) at room temperature, followed by stirring for 30 min. To the resulting solution there was slowly added dropwise a solution having 3,4-dichlorophenylacetic acid (3 g, 0.015 mol) and triethylamine (2.1 ml, 0.015 mol) dissolved in tetrahydrofuran (20 ml) and after stirring at the reflux temperature for 3 h, the mixture was cooled and water was poured into. The mixture was neutralized with an aqueous solution of sodium hydroxide and subjected to extraction with ethyl acetate to yield the end compound 3,4-dichlorophenethyl alcohol (2.53 g).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of lithium aluminum hydride (7.79 g, 195 mmol) in anhydrous diethyl ether (435 mL) was added slowly as a powder, via a solid dropping funnel, 3,4-dichlorophenyl acetic acid (27.20 g, 130 mmol). When the addition was completed, the reaction mixture was refluxed for 12 hours. The reaction was quenched by cautious addition of saturated sodium sulfate aqueous solution (20 mL), the resulting insoluble was then filtered off and the filtrate was concentrated in vacuo to yield 25.09 g of the desired alcohol.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorophenyl)ethanol
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2-(3,4-Dichlorophenyl)ethanol
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